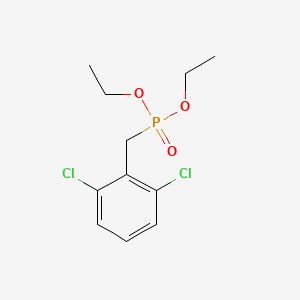

1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene

描述

The compound "1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene" is not directly studied in the provided papers. However, the papers do discuss various related compounds with dichloro and diethoxy functional groups, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the structural and electronic properties of dichlorophenyl compounds are explored, as well as the synthesis and characterization of compounds with diethoxy groups .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to ensure the desired functionalization of the benzene ring. For example, the synthesis of a dibromo compound from a dimethoxyphenyl precursor was achieved in five steps with an overall yield of 34% . Similarly, the synthesis of a diethoxychroman compound was performed under Friedel-Crafts conditions . These examples suggest that the synthesis of "1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene" would likely require a multi-step approach, possibly involving halogenation and phosphorylation steps.

Molecular Structure Analysis

The molecular structure of benzene derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecule . The dihedral angles between substituents and the benzene ring, as well as the presence of hydrogen bonding or π-π stacking interactions, are key features that can influence the properties of the compound .

Chemical Reactions Analysis

The reactivity of benzene derivatives is influenced by the substituents on the benzene ring. Dichlorophenyl compounds can participate in various chemical reactions, including Friedel-Crafts reactions, which are a common method for introducing new functional groups onto the benzene ring . The presence of diethoxy groups can also affect the reactivity, as seen in the formation of benzopyrylium perchlorates from diethoxychromans .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, melting point, and reactivity. For example, the introduction of methoxy groups can influence the hydrogen bonding capabilities and the overall polarity of the molecule . The dichloro and diethoxy groups in "1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene" would be expected to contribute to its physical properties, such as solubility in organic solvents and potential for intermolecular interactions.

安全和危害

属性

IUPAC Name |

1,3-dichloro-2-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVJGOZIAJRFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C(C=CC=C1Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383626 | |

| Record name | Diethyl [(2,6-dichlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-(diethoxyphosphorylmethyl)benzene | |

CAS RN |

63909-56-8 | |

| Record name | Phosphonic acid, [(2,6-dichlorophenyl)methyl]-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63909-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [(2,6-dichlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1306118.png)

![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)

![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)

![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)